molecular formula C11H9NO4 B1282495 3-(Benzyloxy)isoxazole-5-carboxylic acid CAS No. 2552-54-7

3-(Benzyloxy)isoxazole-5-carboxylic acid

Cat. No. B1282495
Key on ui cas rn: 2552-54-7
M. Wt: 219.19 g/mol
InChI Key: GNUCOZFGZRKXGK-UHFFFAOYSA-N
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Patent
US08853215B2

Procedure details

A mixture of methyl 3-(benzyloxy)isoxazole-5-carboxylate (1.68 g, 7.2 mmol) and lithium hydroxide monohydrate (0.839 g, 20 mmol) in tetrahydrofuran (20 mL) and water (20 mL) was stirred at 40° C. for 4 h. 1 M hydrochloric acid solution was added to the mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a solid (1.58 g, 100%).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.839 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:13]=[C:12]([C:14]([O:16]C)=[O:15])[O:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+].Cl>O1CCCC1.O>[CH2:1]([O:8][C:9]1[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[O:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NOC(=C1)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
0.839 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NOC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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